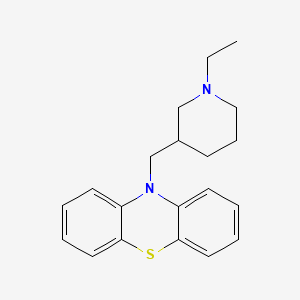
Phenothiazine, 10-((N-ethyl-3-piperidyl)methyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-[(1-Ethyl-3-piperidinyl)methyl]-10H-phenothiazine is a chemical compound that belongs to the phenothiazine class. Phenothiazines are known for their diverse applications, particularly in the pharmaceutical industry. This compound features a phenothiazine core structure with a piperidine moiety, which contributes to its unique chemical and pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-[(1-Ethyl-3-piperidinyl)methyl]-10H-phenothiazine typically involves the reaction of phenothiazine with 1-ethyl-3-piperidinylmethyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity. The reaction mixture is often subjected to purification steps such as recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
10-[(1-Ethyl-3-piperidinyl)methyl]-10H-phenothiazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The phenothiazine core can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like nitric acid for nitration or halogens for halogenation are employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Nitrated or halogenated phenothiazine derivatives.
Scientific Research Applications
10-[(1-Ethyl-3-piperidinyl)methyl]-10H-phenothiazine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex phenothiazine derivatives.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its pharmacological properties, including potential antipsychotic and anti-inflammatory effects.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 10-[(1-Ethyl-3-piperidinyl)methyl]-10H-phenothiazine involves its interaction with various molecular targets. The compound is known to interact with neurotransmitter receptors in the brain, which may contribute to its potential antipsychotic effects. It can also inhibit certain enzymes, leading to anti-inflammatory and other pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
- 10-methyl-10H-phenothiazine
- 10-benzoyl-10H-phenothiazine
- 10-[(1-methyl-2-piperidinyl)ethyl]-10H-phenothiazine hydrochloride
- 10-[(4-methylphenyl)sulfonyl]-10H-phenothiazine
Uniqueness
10-[(1-Ethyl-3-piperidinyl)methyl]-10H-phenothiazine is unique due to its specific substitution pattern, which imparts distinct pharmacological properties compared to other phenothiazine derivatives. The presence of the 1-ethyl-3-piperidinylmethyl group enhances its interaction with certain biological targets, making it a compound of interest in medicinal chemistry .
Properties
CAS No. |
63834-09-3 |
|---|---|
Molecular Formula |
C20H24N2S |
Molecular Weight |
324.5 g/mol |
IUPAC Name |
10-[(1-ethylpiperidin-3-yl)methyl]phenothiazine |
InChI |
InChI=1S/C20H24N2S/c1-2-21-13-7-8-16(14-21)15-22-17-9-3-5-11-19(17)23-20-12-6-4-10-18(20)22/h3-6,9-12,16H,2,7-8,13-15H2,1H3 |
InChI Key |
YDOLOCJNSXOJSV-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCCC(C1)CN2C3=CC=CC=C3SC4=CC=CC=C42 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















